molecular formula C16H17NO6 B031883 Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate CAS No. 88150-75-8

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Cat. No. B031883
CAS RN: 88150-75-8
M. Wt: 319.31 g/mol
InChI Key: RIGKLAOKQFKWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, a method that might be relevant for Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using this reaction with catalytic amounts of piperidine and trifluoroacetic acid in benzene under reflux conditions, providing insights into potential synthesis pathways for our compound of interest (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related ethyl oxobutanoate derivatives has been elucidated using spectral studies and confirmed by X-ray diffraction, revealing details such as Z conformation about the C=C bond. This information aids in understanding the structural configuration of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate and its molecular behavior (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate, towards various nucleophilic reagents has been explored, leading to the synthesis of heterocyclic systems containing the quinoline moiety. These studies provide valuable insights into the potential chemical reactivity and functional group compatibility of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (Hassanin et al., 2016).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates (Obydennov, Khammatova, & Sosnovskikh, 2017).

  • Biological Applications in Medicine : The compound has potential applications in treating leukemia and inflammatory diseases (Su et al., 1988).

  • Chemical Research : It is recognized for its potential applications in various scientific research endeavors (Milata et al., 1992).

  • One-Pot Synthesis Applications : The compound can be utilized in a one-pot synthesis of ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate (Zaragoza & Gantenbein, 2017).

  • Intermediate for Synthesis of Diverse Trifluoromethyl Heterocycles : It serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles (Honey et al., 2012).

  • Antioxidant and Antimicrobial Activities : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, shows antioxidant and antimicrobial activities (Kumar et al., 2016).

  • Photochromic Applications : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-oxobutanoate is used as a photochromic compound with improved fluorescent characteristics, thermal stability, and quantum yields of photochemical reactions (Lvov et al., 2014).

  • Intermediate in Atorvastatin Synthesis : It serves as a potential intermediate for synthesizing atorvastatin, a medication that lowers cholesterol levels in human blood (Zhou et al., 2011).

  • Catalysis in Chemical Reactions : It catalyzes the production of ethyl 2-alkoxy-3-oxobutanoates from primary alcohols (Sakhabutdinova et al., 2018).

  • Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate exhibits antimicrobial activity and is synthesized by the Knoevenagel condensation reaction (Kariyappa et al., 2016).

properties

IUPAC Name

ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGKLAOKQFKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431687
Record name Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

CAS RN

88150-75-8
Record name Ethyl 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88150-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a slurry of sodium hydride (57% dispersion in oil, 66.1 g; 1.57M), in tetrahydrofuran (500 ml) cooled to 0° under nitrogen was added 2-phthalimidoethanol (150 g; 0.785M) followed by ethyl 4-chloroacetoacetate (129 g; 0.785M) in tetrahydrofuran (250 ml) over 1 hour. The mixture was stirred at room temperature overnight then poured into a mixture of 1M hydrochloric acid (800 ml) and ethyl acetate (750 ml). The organic phase was separated and the solvent was evaporated at reduced pressure. The residue separated into two layers and the upper layer of mineral oil was removed to leave the title compound (243 g) as a crude product which was used without further purification.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
129 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (57% [by weight] in oil, 66.1 g) was stirred in dry tetrahydrofuran (500 ml) under nitrogen at -10° while N-(2-hydroxyethyl)phthalimide (150 g) was added. To this slurry was added at -10° a solution of ethyl 4-chloroacetoacetate (129.3 g), in dry tetrahydrofuran, over 1 hour. The reaction mixture was then allowed to warm to room temperature and stirring was continued for 18 hours. This mixture was poured into 1N hydrochloric acid (800 ml) and ethyl acetate was added (750 ml). The aqueous layer was washed with ethyl acetate (300 ml) and the organic solutions were combined. After washing with water (300 ml), the ethyl acetate was evaporated to give the title compound as a crude oil (243 g), sufficiently pure for further use.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
129.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Citations

For This Compound
2
Citations
G Venkateswara Rao, SR Pindi… - Journal of …, 2023 - Wiley Online Library
Amlodipine belongs to the class of calcium channel blocker that is used to reduce high blood pressure (hypertension). Two related substances of amlodipine namely 3‐[2‐(1.3‐dioxo‐1,…
Number of citations: 2 onlinelibrary.wiley.com
D Längle, TR Werner, F Wesseler, E Reckzeh… - …, 2019 - Wiley Online Library
Innovative therapeutic modalities for pharmacological intervention of transforming growth factor β (TGFβ)‐dependent diseases are of great value. b‐Annelated 1,4‐dihydropyridines (…

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